molecular formula C17H14ClFN4OS B2621114 N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1286718-42-0

N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2621114
CAS RN: 1286718-42-0
M. Wt: 376.83
InChI Key: SXSUMZVYLNSMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide, also known as CFMTA, is a chemical compound that has been widely studied for its potential use in scientific research. It is a thiadiazole derivative that has shown promising results in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide has been shown to inhibit the activity of proteins such as AKT and ERK, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C. N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide has also been found to reduce the production of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further research.
However, there are also limitations to the use of N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy. In addition, its effects on normal cells and tissues are not well studied, which could limit its potential use in clinical applications.

Future Directions

There are several future directions for research on N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is the development of more potent and selective derivatives of N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide that could be used in cancer treatment. Another area of research is the investigation of N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide's effects on other signaling pathways and cellular processes that are involved in cancer cell growth and survival.
Further studies are also needed to determine the safety and efficacy of N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide in animal models and clinical trials. This will require a better understanding of its mechanism of action and its effects on normal cells and tissues.
Conclusion:
In conclusion, N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide is a promising compound that has shown potential for use in scientific research. Its anti-cancer and neuroprotective properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and its potential applications in clinical settings.

Synthesis Methods

N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-chloro-5-fluoroaniline with potassium thiocyanate, followed by the reaction with m-toluidine and acetic anhydride. The final product is obtained by the reaction of the intermediate compound with acetic anhydride and acetic acid.

Scientific Research Applications

N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast, lung, and liver cancer cells. N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer properties, N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide has also been studied for its neuroprotective effects. It has been shown to protect against oxidative stress and inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-chloro-5-fluorophenyl)-2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4OS/c1-10-3-2-4-12(7-10)20-17-23-22-16(25-17)9-15(24)21-14-8-11(19)5-6-13(14)18/h2-8H,9H2,1H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSUMZVYLNSMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NN=C(S2)CC(=O)NC3=C(C=CC(=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-fluorophenyl)-2-(5-(m-tolylamino)-1,3,4-thiadiazol-2-yl)acetamide

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